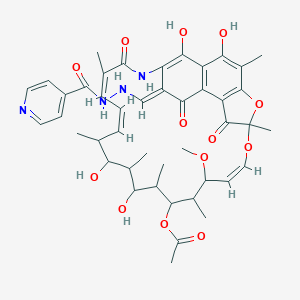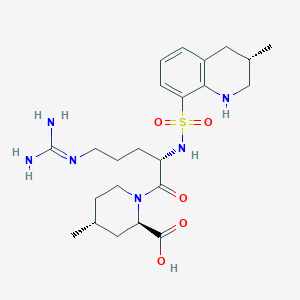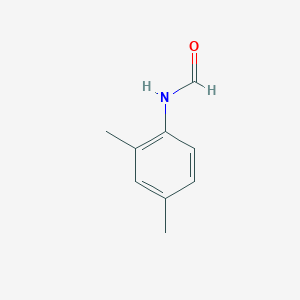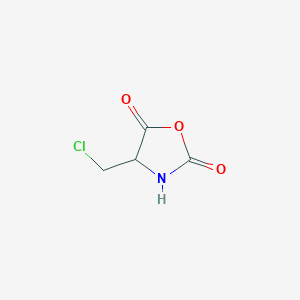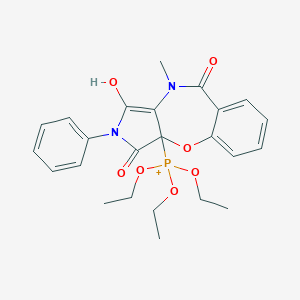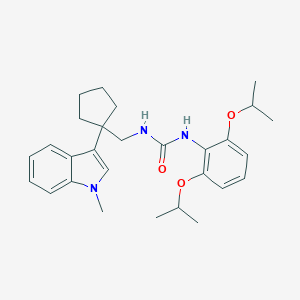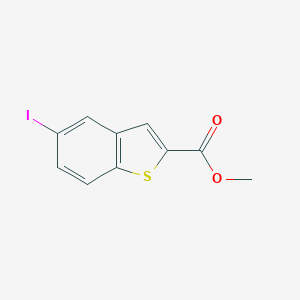
Methyl 5-iodo-1-benzothiophene-2-carboxylate
Descripción general
Descripción
Methyl 5-iodo-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of Methyl 5-iodo-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-iodo-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been investigated for its potential as a fluorescent probe in biological imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-iodo-1-benzothiophene-2-carboxylate in lab experiments is its diverse biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high concentrations of the compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-iodo-1-benzothiophene-2-carboxylate. One area of interest is its potential as a fluorescent probe in biological imaging studies. Further research is needed to optimize the compound's properties for this application and to investigate its potential in vivo. Another area of interest is the compound's anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Finally, the compound's potential as an anti-inflammatory and anti-microbial agent warrants further investigation.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential as a fluorescent probe in biological imaging studies.
Propiedades
Número CAS |
146137-90-8 |
|---|---|
Nombre del producto |
Methyl 5-iodo-1-benzothiophene-2-carboxylate |
Fórmula molecular |
C10H7IO2S |
Peso molecular |
318.13 g/mol |
Nombre IUPAC |
methyl 5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 |
Clave InChI |
HEGKKJCDOJECPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)I |
SMILES canónico |
COC(=O)C1=CC2=C(S1)C=CC(=C2)I |
Sinónimos |
5-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


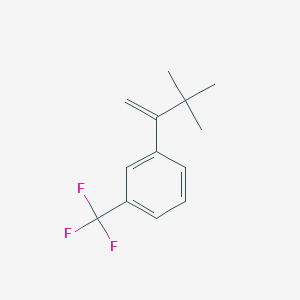
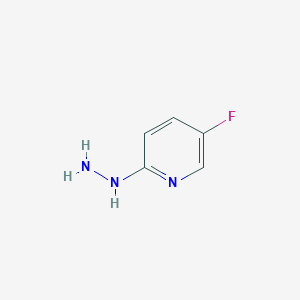
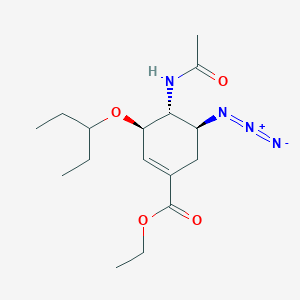
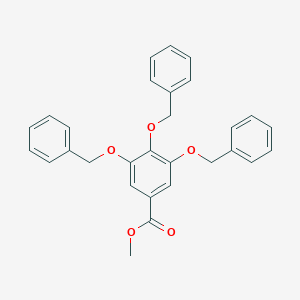

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
